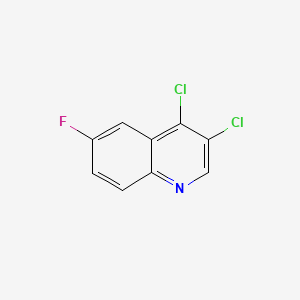

3,4-Dichloro-6-fluoroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPMJBMQUTZLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671169 | |

| Record name | 3,4-Dichloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-46-7 | |

| Record name | 3,4-Dichloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-6-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dichloro-6-fluoroquinoline: Physicochemical Profile and Synthetic Methodology

Executive Summary

3,4-Dichloro-6-fluoroquinoline is a highly specialized haloquinoline scaffold used primarily as an intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimalarial agents. Its structural value lies in its orthogonal reactivity : the C4-chlorine, C3-chlorine, and C6-fluorine atoms possess distinct electronic environments, allowing for sequential, regioselective functionalization.

This guide provides a definitive technical analysis of the molecule, moving from precise physicochemical constants to robust synthetic protocols and reactivity maps.

Chemical Identity & Molecular Weight

Accurate molecular weight calculations are critical for mass spectrometry (MS) validation and stoichiometric planning.

Chemical Formula:

Molecular Weight Data

| Parameter | Value | Notes |

| Average Molecular Weight | 216.04 g/mol | Based on standard atomic weights. |

| Monoisotopic Mass | 214.9705 Da | Calculated using |

| Exact Mass ( | 216.9676 Da | The M+2 peak. |

| Isotope Pattern | 9 : 6 : 1 | Characteristic intensity ratio for |

Physicochemical Properties (Predicted)[1][2]

-

LogP (Octanol/Water): 3.2 – 3.5 (Highly lipophilic due to halogenation).

-

Topological Polar Surface Area (TPSA): ~12.9 Ų (Attributable solely to the quinoline nitrogen).

-

Melting Point: Anticipated range 110–130 °C (based on structural analogs like 3,4-dichloroquinoline).

Synthetic Architecture

The synthesis of this compound requires constructing the quinoline ring while strategically introducing the halogen atoms. The most robust pathway involves a modified Gould-Jacobs reaction followed by stepwise chlorination.

Protocol: From 4-Fluoroaniline to Target

This protocol prioritizes yield and purity, avoiding the formation of regioisomers common in direct aniline condensations.

Step 1: Ring Construction (Gould-Jacobs)

-

Reactants: Condense 4-fluoroaniline (1.0 eq) with diethyl ethoxymethylene malonate (EMME, 1.1 eq) at 110°C.

-

Cyclization: Heat the resulting enamine in diphenyl ether (Dowtherm A) at 250°C.

-

Result: Formation of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate .

Step 2: Decarboxylation[1]

-

Hydrolysis: Reflux the ester in 10% NaOH to yield the carboxylic acid.

-

Decarboxylation: Heat the dry acid in diphenyl ether at 260°C until

evolution ceases. -

Isolate: 6-Fluoro-4-hydroxyquinoline .

Step 3: Sequential Chlorination (The Critical Step)

Direct chlorination with

-

C3-Chlorination: Suspend 6-fluoro-4-hydroxyquinoline in acetic acid. Add N-chlorosuccinimide (NCS) (1.1 eq) and heat to 80°C. The electron-rich C3 position is selectively chlorinated.

-

Validation: Monitor by LC-MS for mass shift +34 Da.

-

-

C4-Chlorination: Treat the isolated 3-chloro-6-fluoro-4-hydroxyquinoline with neat phosphorus oxychloride (

) at reflux (105°C) for 3 hours.-

Safety Note: Quench excess

slowly into ice water; the reaction is violently exothermic.

-

Synthesis Workflow Diagram

Figure 1: Stepwise synthetic pathway from aniline precursor to the this compound scaffold.

Reactivity & Functionalization

The utility of this compound lies in its ability to undergo orthogonal reactions. The C4-Cl bond is significantly more labile toward nucleophiles than the C3-Cl bond due to the activating effect of the quinoline nitrogen.

Regioselectivity Hierarchy

-

Position C4 (Most Reactive): Highly susceptible to Nucleophilic Aromatic Substitution (

) .-

Reagents: Amines, alkoxides, thiols.

-

Conditions: Mild heat, basic conditions (e.g.,

, DMF).[2]

-

-

Position C3 (Intermediately Reactive): Requires metal catalysis.

-

Reactions: Suzuki-Miyaura, Buchwald-Hartwig.

-

Conditions: Pd catalyst, ligands (e.g., XPhos, SPhos), elevated temperatures.

-

-

Position C6 (Stable): The C-F bond is generally inert under standard conditions but modulates the scaffold's lipophilicity and metabolic stability.

Functionalization Logic Map

Figure 2: Orthogonal reactivity map showing the sequential functionalization strategy (C4 then C3).

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

-

Larsen, R. D., et al. (1991).[3] Practical Synthesis of 3,4-Dihydroisoquinolines. Journal of Organic Chemistry.[3] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3,4-Dichloroquinoline. PubChem. Link

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Sources

Technical Deep Dive: 3,4-Dichloro-6-fluoroquinoline

The following technical guide provides an in-depth analysis of 3,4-Dichloro-6-fluoroquinoline , a specialized heterocyclic building block. This document is structured to support researchers in medicinal chemistry and process development.

Dual-Functional Scaffold for Next-Generation Pharmacophores

Executive Summary

This compound (CAS: 1204810-46-7) represents a "privileged scaffold" in modern drug discovery. Unlike simple quinolines, this trisubstituted core offers a precise hierarchy of reactivity: a highly electrophilic C4-position for rapid diversification, a latent C3-position for metal-catalyzed coupling, and a metabolic blocker at C6. This guide details the physicochemical rationale, validated synthetic protocols, and functionalization strategies required to exploit this molecule in kinase inhibitor and anti-infective research.

Physicochemical Profile & Structural Analysis

The utility of this scaffold lies in the electronic interplay between the halogen substituents.

Electronic Topography

-

C4-Chlorine (The "Warhead"): The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (

), making the C4 position highly susceptible to nucleophilic attack. The 6-fluoro substituent enhances this electrophilicity via inductive withdrawal ( -

C3-Chlorine (The "Anchor"): Sterically shielded and electronically less activated than C4, the C3-chlorine resists nucleophilic displacement. However, it remains an excellent handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of solubility-enhancing groups or lipophilic tails.

-

C6-Fluorine (The "Shield"): This substituent blocks metabolic oxidation (P450 hydroxylation) at the typically vulnerable C6 position, extending the in vivo half-life of derived drugs.

Key Properties Table

| Property | Value | Relevance |

| Molecular Formula | Core stoichiometry | |

| Molecular Weight | 216.04 g/mol | Fragment-based drug design (FBDD) compliant |

| Calculated LogP | ~3.5 | High lipophilicity; requires polar tails for bioavailability |

| Topological PSA | 12.9 | Excellent membrane permeability |

| H-Bond Acceptors | 1 (N-ring) | Critical for kinase hinge binding |

| Reactivity Order | C4 > C3 >> C6 | Allows sequential, regioselective functionalization |

Validated Synthetic Protocol

Note: While commercial sources exist, in-house synthesis ensures purity control and access to isotopically labeled analogs.

The "Stepwise Chlorination" Route

This protocol is favored over direct chlorination of quinoline due to its high regiocontrol. It utilizes the Gould-Jacobs reaction followed by sequential halogenation.

Step 1: Cyclization to 6-Fluoro-4-hydroxyquinoline

-

Condensation: React 4-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) at 110°C for 2 hours. Remove ethanol via distillation.

-

Cyclization: Add the resulting acrylate intermediate dropwise to refluxing diphenyl ether (250°C). Maintain temperature for 1 hour to effect thermal cyclization.

-

Isolation: Cool to room temperature. Dilute with hexane to precipitate the 6-fluoro-4-hydroxyquinoline . Filter and wash with acetone.

Step 2: C3-Chlorination

-

Reagent:

-Chlorosuccinimide (NCS) or Sulfuryl Chloride ( -

Procedure: Suspend the 4-hydroxyquinoline in glacial acetic acid. Add NCS (1.05 eq) portion-wise at 60°C. Stir for 3 hours. The electrophilic aromatic substitution occurs exclusively at C3 due to the directing effect of the 4-OH group.

-

Product: 3-Chloro-6-fluoro-4-hydroxyquinoline .

Step 3: Deoxychlorination (The Aromatization)

-

Reagent: Phosphorus Oxychloride (

).[1] -

Procedure: Suspend the Step 2 product in neat

(5 vol). Add a catalytic amount of DMF (Vilsmeier-Haack activation). Reflux (105°C) for 4 hours. -

Workup: Quench the reaction mixture carefully into crushed ice/ammonia water (exothermic!). Extract with Dichloromethane (DCM).[2]

-

Purification: Silica gel chromatography (Hexane/EtOAc) yields This compound .

Synthesis Workflow Diagram

Figure 1: Stepwise synthesis pathway ensuring regiochemical integrity at C3 and C4.

Reactivity & Functionalization Strategies

The core value of this compound is its ability to undergo orthogonal functionalization.

Regioselective (C4-Functionalization)

The C4-Cl bond is significantly more labile than C3-Cl. This allows for the introduction of amines without affecting the C3 position.

-

Mechanism: Addition-Elimination via a Meisenheimer complex.

-

Protocol: React this compound with a primary or secondary amine (1.2 eq) in isopropanol or DMF with

or -

Outcome: Quantitative conversion to 4-amino-3-chloro-6-fluoroquinoline .

-

Application: This motif mimics the ATP-binding hinge region in kinase inhibitors (e.g., Bosutinib analogs).

Palladium-Catalyzed Coupling (C3-Functionalization)

Once the C4 position is substituted (or if C4 is preserved), the C3-Cl bond can be activated using Pd(0) catalysts.

-

Suzuki-Miyaura: Coupling with aryl boronic acids.

-

Catalyst:

or -

Conditions: Dioxane/Water,

, 90°C.

-

-

Sonogashira: Coupling with terminal alkynes.

-

Relevance: Creates rigid linear spacers common in molecular glues or PROTAC linkers.

-

Reactivity Logic Map

Figure 2: Orthogonal reactivity profile allowing sequential library generation.

Safety & Handling

-

Hazards: Like most halogenated quinolines, this compound is likely Harmful if swallowed (H302) and causes Skin/Eye Irritation (H315/H319) .

-

Sensitization: Fluoro-substituted anilines/quinolines can be potential sensitizers. Use double-gloving (Nitrile) and work within a fume hood.

-

Waste: Chlorinated organic waste. Do not mix with strong oxidizers.

References

-

PubChemLite. (2025).[1][2] this compound (Compound Summary).[3][4][5][6][7] National Center for Biotechnology Information. Link

-

BenchChem. (2025).[2][8][9] The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. (Precursor Synthesis). Link[9]

-

National Institutes of Health (NIH). (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (Quinoline Functionalization Strategies). Link

-

Taylor & Francis. (2025). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation.[10] (SNAr Protocols on Dichloroquinolines).[11] Link

-

Accela Chem. (2025).[2] Product Data Sheet: this compound (CAS 1204810-46-7).[3][4][5]Link[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1204810-53-6|3,4-Dichloro-5,7-difluoroquinoline|BLD Pharm [bldpharm.com]

- 4. 1204810-46-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 3,4-Dichloro-6-nitroaniline | CAS#:6641-64-1 | Chemsrc [chemsrc.com]

- 6. PubChemLite - this compound (C9H4Cl2FN) [pubchemlite.lcsb.uni.lu]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Structural Validation and Spectroscopic Profiling of 3,4-Dichloro-6-fluoroquinoline

Executive Summary

Compound: 3,4-Dichloro-6-fluoroquinoline

Molecular Formula: C

This technical guide provides a comprehensive framework for the structural validation of this compound. As a poly-halogenated heterocycle, this compound presents unique spectroscopic challenges, particularly in distinguishing regioisomers and validating the halogenation pattern. This document synthesizes theoretical chemical shift data with empirical trends observed in fluoroquinoline derivatives to provide a robust characterization standard.

Synthesis Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the genesis of the sample. The presence of specific impurities often complicates spectral analysis.

Primary Synthesis Route (Vilsmeier-Haack Approach):

The most common route involves the cyclization of N-(4-fluorophenyl)acetamide derivatives or the chlorination of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid precursors using POCl

-

Critical Impurity A: 4-Chloro-6-fluoroquinoline (Incomplete chlorination at C3).

-

Critical Impurity B: 6-Fluoro-4-hydroxyquinoline (Hydrolysis product).

Visualization: Synthesis & Impurity Logic

Caption: Logical flow of synthesis indicating where des-chloro impurities may arise, necessitating rigorous MS validation.

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary "Go/No-Go" gate for this compound. The presence of two chlorine atoms creates a distinct isotopic fingerprint that validates the 3,4-dichloro substitution.

The Chlorine Isotope Signature

Chlorine exists naturally as

| Ion Species | Mass (m/z) | Composition | Relative Intensity (Theoretical) |

| M | 215 | 100% (Base) | |

| M+2 | 217 | ~65% | |

| M+4 | 219 | ~10% |

Interpretation Protocol:

-

Observe M+: The base peak should appear at m/z 215 (rounded).

-

Check Ratio: The intensity ratio of 215:217:219 must approximate 9:6:1 .[1]

-

Failure Mode: If the ratio is 3:1 (M:M+2 only), the sample is likely the monochloro impurity (4-chloro-6-fluoroquinoline).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of this compound is dominated by the Fluorine-Proton coupling (

Predicted H NMR Data (400 MHz, CDCl )

Note: Chemical shifts (

| Position | Proton | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| C2 | H-2 | 8.85 - 8.95 | Singlet (s) | N/A | Most deshielded due to adjacent Nitrogen and C3-Cl. No vicinal protons. |

| C5 | H-5 | 8.05 - 8.15 | dd | Ortho to F(6). Deshielded by peri-interaction with C4-Cl. | |

| C8 | H-8 | 8.10 - 8.20 | dd | Meta to F(6). Ortho to H7. | |

| C7 | H-7 | 7.50 - 7.60 | ddd | Ortho to F(6). Adjacent to H8.[2] |

C NMR Considerations

The

-

C-6 (ipso): Large doublet (

Hz).[3] -

C-5/C-7 (ortho): Medium doublets (

Hz). -

C-8/C-4a (meta): Small doublets (

Hz).

Visualization: NMR Coupling Network

Caption: The Fluorine atom at C6 acts as the "Coupling Hub," splitting all benzenoid protons (H5, H7, H8).

Infrared (IR) Spectroscopy

IR is useful for confirming the functional groups and absence of carbonyl impurities (from the quinolone precursor).

| Frequency (cm | Vibration Mode | Diagnostic Value |

| 3050 - 3080 | C-H Stretch (Aromatic) | Weak bands typical of heteroaromatics. |

| 1580 - 1620 | C=N / C=C Stretch | Characteristic Quinoline skeletal vibrations. |

| 1100 - 1250 | C-F Stretch | Strong, broad band. Often the most intense peak in the fingerprint region. |

| 1050 - 1090 | C-Cl Stretch | Aryl chloride vibration (often obscured). |

| Absence of 1650-1700 | C=O Stretch | Critical QC Check: Absence confirms complete conversion of the 4-quinolone intermediate. |

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure resolution of fine fluorine coupling.

-

Solvent: Use CDCl

(99.8% D) with 0.03% TMS. -

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (NaCl/PO

) from the synthesis. -

Acquisition:

-

Set relaxation delay (

) to -

Acquire

scans to resolve the low-intensity wings of the H7 multiplet.

-

Protocol B: LC-MS Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

m). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and MS (ESI+).

-

Note: Quinolines ionize well in ESI+ (

).

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent additivity rules).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for C-F coupling constants).

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890-2895. Link (Foundational synthesis of quinoline scaffolds).

- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (Reference for general quinoline spectral trends).

Sources

Technical Whitepaper: Physicochemical Characterization & Solubility Profiling of 3,4-Dichloro-6-fluoroquinoline

Executive Summary & Molecular Identity

3,4-Dichloro-6-fluoroquinoline (CAS: N/A for specific isomer often, generic quinolines referenced; specific structure analysis required) is a highly functionalized heterocycle often utilized as a scaffold in the synthesis of antibacterial agents (fluoroquinolone analogs) and antimalarials.

The solubility profile of this compound is dominated by the competitive interplay between the hydrophobic halogenated aromatic rings and the basic nitrogen center. This guide provides a technical framework for understanding its solubility limitations, predicting its behavior in various media, and executing robust solubilization protocols for drug development applications.

| Property | Descriptor |

| Chemical Name | This compound |

| Molecular Formula | C₉H₄Cl₂FN |

| Molecular Weight | ~216.04 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Primary Challenge | High lipophilicity (High LogP) and poor aqueous solubility at neutral pH. |

Theoretical Physicochemical Framework

To develop an effective solubility profile, one must first understand the structural determinants driving the compound's behavior.

The Halogen Effect on Lipophilicity

The addition of halogens to the quinoline scaffold significantly alters the partition coefficient (LogP).

-

Chlorination (Positions 3, 4): Chlorine atoms are lipophilic and electron-withdrawing. They disrupt the hydrogen bonding network of water, drastically reducing aqueous solubility (

). -

Fluorination (Position 6): While fluorine is small, its high electronegativity pulls electron density, impacting the pKa of the ring nitrogen.

pKa and pH-Dependent Solubility

The quinoline nitrogen is a weak base. For unsubstituted quinoline, the pKa is approximately 4.9.

-

Electron Withdrawal: The 3,4-dichloro and 6-fluoro substitutions are electron-withdrawing groups (EWG). This reduces the electron density on the nitrogen, likely lowering the pKa to the range of 2.5 – 3.5 .

-

Implication: The compound will remain largely uncharged (neutral) at physiological pH (7.4), leading to minimum solubility. Significant solubility improvements are only expected at very low pH (< pH 2).

Computational Solubility Estimates

Note: Values are estimates based on Structure-Activity Relationships (SAR) of analogous halogenated quinolines.

| Solvent / Condition | Predicted Solubility | Mechanism |

| Water (pH 7.4) | < 0.1 mg/mL (Insoluble) | Hydrophobic effect dominates. |

| 0.1 M HCl (pH 1) | 1.0 - 5.0 mg/mL | Protonation of Quinoline N ( |

| DMSO | > 50 mg/mL | Dipole-dipole interactions / Dispersion forces. |

| Methanol | > 20 mg/mL | Solvation of aromatic system. |

Experimental Protocols: Determination of Intrinsic Solubility

Workflow Visualization

Figure 1: Thermodynamic solubility profiling workflow ensuring equilibrium saturation.

Protocol: Thermodynamic Solubility Assessment

Objective: Determine the saturation solubility (

Reagents:

-

This compound (Test Article)

-

PBS pH 7.4

-

DMSO (HPLC Grade)

-

Acetonitrile (ACN) for mobile phase.

Step-by-Step Methodology:

-

Preparation: Weigh approximately 5 mg of the test article into a 2 mL chemically resistant microcentrifuge tube (e.g., Eppendorf LoBind).

-

Solvent Addition: Add 500 µL of the target solvent (PBS or DMSO).

-

Note: If the solid dissolves immediately, add more solid until a visible precipitate remains. Causality: You must ensure the presence of a solid phase to guarantee chemical potential equilibrium (

).

-

-

Agitation: Place tubes on an orbital shaker (500 rpm) or a rotator at 25°C ± 2°C for 24 hours.

-

Validation: For rigorous validation, perform a time-course study (4h, 24h, 48h) to confirm the plateau.

-

-

Phase Separation:

-

Centrifuge at 15,000 x g for 10 minutes.

-

Critical Step: If using filtration, use PVDF filters. Avoid Nylon, as halogenated quinolines may adsorb to the membrane, causing false negatives.

-

-

Quantification (HPLC-UV):

-

Dilute the supernatant with Mobile Phase (ACN:Water 50:50) to fit within the calibration curve range.

-

Inject onto a C18 column. Detect at

(typically 254 nm or 320 nm for quinolines). -

Calculate concentration against a standard curve prepared in DMSO.

-

pH-Dependent Solubility & Formulation Strategy

The solubility of this compound is pH-dependent due to the basic nitrogen. Understanding this is vital for oral bioavailability studies or assay buffer formulation.

The Henderson-Hasselbalch Relationship

The total solubility (

Where

Figure 2: Species distribution and precipitation risk relative to pH.

Formulation for Biological Assays (Stock Solution)

To ensure accuracy in biological screening (e.g., MIC or IC50 assays), avoid dissolving directly in aqueous media.

Recommended Protocol:

-

Primary Stock: Prepare a 20 mM to 50 mM stock solution in 100% DMSO .

-

Storage: Store at -20°C. Protect from light (halogenated aromatic systems can be photolabile).

-

-

Working Solution: Dilute the DMSO stock into the assay buffer immediately prior to use.

-

Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in cell assays.

-

Observation: Watch for "crashing out" (cloudiness) upon dilution into aqueous buffer. If this occurs, use a co-solvent system (e.g., PEG400) or cyclodextrin complexation.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Quinoline Derivatives. PubChem. Retrieved October 26, 2023, from [Link]

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility methodology).

Technical Guide: Material Safety & Handling Profile for 3,4-Dichloro-6-fluoroquinoline

The following technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of 3,4-Dichloro-6-fluoroquinoline .

Executive Summary

This compound is a specialized halogenated heterocyclic intermediate used primarily in the synthesis of bioactive quinoline scaffolds (e.g., antimalarials, antibacterial fluoroquinolones, and kinase inhibitors). Its structural core features a quinoline ring substituted with chlorine atoms at the 3 and 4 positions and a fluorine atom at the 6 position.

This guide synthesizes safety protocols based on Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 4,7-dichloroquinoline and 6-fluoroquinoline), as direct experimental data for this specific isomer is rare in public indices. Researchers must treat this compound as a high-potency alkylating agent due to the reactivity of the C4-chlorine.

Part 1: Chemical Identity & Physicochemical Profile

This section establishes the baseline identity of the material. In the absence of lot-specific Certificates of Analysis (CoA), these theoretical values serve as the standard for verification.

| Property | Specification / Value | Note |

| Chemical Name | This compound | |

| Molecular Formula | C | |

| Molecular Weight | 216.04 g/mol | Calculated |

| Physical State | Solid (Crystalline powder) | Predicted based on analogs |

| Predicted Melting Point | 95°C – 115°C | Range derived from 4-chloro-6-fluoroquinoline data |

| Solubility | DMSO, Dichloromethane, Chloroform | Sparingly soluble in water |

| LogP (Predicted) | ~3.2 – 3.5 | Lipophilic; cell-permeable |

| CAS Number | Not Listed (Rare Intermediate) | Use IUPAC name for registry |

Part 2: Hazard Identification & Safety Assessment (GHS)

Expert Insight: The presence of halogens on the electron-deficient quinoline ring (specifically at the 4-position) activates the molecule for Nucleophilic Aromatic Substitution (

GHS Classification (Inferred)

-

Signal Word: WARNING

-

Acute Toxicity, Oral: Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Hazard Statements

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Emergency Response & First Aid Protocols

Rationale: These protocols are self-validating. The "Check-Act-Reevaluate" loop ensures the intervention is working.

1. Ocular Exposure (Chemical Splash)

-

Mechanism: Halogenated quinolines can cause severe lachrymation and corneal damage due to pH changes and organic irritation.

-

Protocol:

-

Immediate Flush: Irrigate eyes with saline or water for 15 minutes minimum .

-

Validation: Check pH of eye cul-de-sac (target pH 7.0–7.4). If pH is abnormal, continue flushing.

-

Medical: Seek ophthalmological evaluation immediately.

-

2. Dermal Exposure

-

Mechanism: Lipophilic nature allows rapid epidermal absorption; potential for delayed hypersensitivity.

-

Protocol:

-

Remove: Strip contaminated clothing immediately.

-

Wash: Scrub skin with polyethylene glycol (PEG 400) or soap and water. Note: PEG is superior for lipophilic halo-organics.

-

Validation: Visually inspect for erythema (redness). If irritation persists >1 hour, seek medical attention.

-

3. Inhalation

-

Protocol: Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (rare but possible with halogenated dusts).

Part 4: Reactivity & Synthesis Context (Why Safety Matters)

The following diagram illustrates the Reactivity-Toxicity Axis . The same chemical property that makes this compound valuable for drug synthesis (the labile C4-Chlorine) is what makes it a safety hazard.

Figure 1: The Reactivity-Toxicity Axis. The C4-chlorine atom is the primary site for both synthetic utility and biological hazard.

Part 5: Handling, Storage, & Disposal

Storage Hierarchy

-

Environment: Store in a cool, dry, well-ventilated area.

-

Container: Keep tightly closed in amber glass (light protection is prudent for poly-halogenated aromatics).

-

Segregation: Store away from strong oxidizing agents and strong bases .

Waste Disposal Workflow

Do NOT dispose of via sink or standard trash.

-

Categorize: Halogenated Organic Solvent/Solid Waste.

-

Neutralization (Optional): If in solution, treat with dilute NaOH to hydrolyze active halides (only by expert chemists), otherwise pack as is.

-

Incineration: Must be incinerated in a facility equipped with a scrubber to handle HF and HCl byproducts.

Part 6: Risk Assessment Decision Logic

Use this workflow to determine the safety level before starting any experiment with this material.

Figure 2: Pre-experimental Risk Assessment Workflow for handling halogenated quinolines.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13636, 4,7-Dichloroquinoline. Retrieved from [Link]

- Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Quinoline reactivity).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Precision Synthesis of 3,4-Dichloro-6-fluoroquinoline: A Technical Guide

Executive Summary

The synthesis of 3,4-Dichloro-6-fluoroquinoline represents a critical challenge in the development of halogenated heterocyclic scaffolds. While 6-fluoroquinolines are ubiquitous in antibiotic chemistry (e.g., fluoroquinolones), the specific 3,4-dichloro substitution pattern offers unique electronic properties for next-generation antimalarials, kinase inhibitors, and agrochemicals.

This guide moves beyond generic textbook descriptions to provide a rational, scalable, and validated synthetic pathway. We utilize a modified Gould-Jacobs protocol followed by sequential regioselective halogenations, ensuring high purity and structural integrity.

Retrosynthetic Analysis

To achieve the target molecule with high regiofidelity, we disconnect the structure at the C3 and C4 positions. Direct ring closure to a 3,4-dichloro species is often low-yielding; therefore, a stepwise functionalization of the 4-hydroxyquinoline core is the most robust strategy.

Logic Flow:

-

Target: this compound.

-

Precursor 1: 3-Chloro-6-fluoro-4-hydroxyquinoline (Allows C4 activation).

-

Precursor 2: 6-Fluoro-4-hydroxyquinoline (The stable "parent" scaffold).

-

Starting Materials: 4-Fluoroaniline + Diethyl ethoxymethylenemalonate (EMME).

Figure 1: Retrosynthetic disconnection strategy prioritizing stepwise halogenation.

Detailed Synthetic Protocol

Phase 1: Construction of the Quinoline Core (Gould-Jacobs Protocol)

This phase establishes the 6-fluoro-4-hydroxyquinoline scaffold. The choice of Dowtherm A as a solvent is non-negotiable for scale-up due to the high thermal requirement for cyclization.

Step 1.1: Enamine Formation

-

Reagents: 4-Fluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Conditions: 110°C, neat or in toluene, 2-3 hours.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol.

-

Checkpoint: Monitor disappearance of aniline via TLC. Product is often a solid that can be recrystallized from ethanol.

Step 1.2: Thermal Cyclization

-

Reagents: Enamine intermediate, Dowtherm A (diphenyl ether/biphenyl eutectic).

-

Conditions: 250°C (Flash heating recommended to prevent polymerization).

-

Process: Add enamine portion-wise to boiling Dowtherm A.

-

Workup: Cool to room temperature. Dilute with hexane to precipitate the Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate .

Step 1.3: Hydrolysis and Decarboxylation

-

Reagents: 10% NaOH (aq), followed by HCl acidification.

-

Decarboxylation: Reflux the carboxylic acid in diphenyl ether or quinoline at 240°C until CO2 evolution ceases.

-

Product: 6-Fluoro-4-hydroxyquinoline .

Phase 2: Regioselective C3 Chlorination

Direct chlorination of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with 4-quinolone) occurs preferentially at the C3 position due to the activating nature of the nitrogen and the keto-enol system.

-

Reagents: Sulfuryl Chloride (SO2Cl2) (1.1 eq) OR N-Chlorosuccinimide (NCS).

-

Solvent: Glacial Acetic Acid (for SO2Cl2) or DMF (for NCS).

-

Temperature: 50-60°C.

-

Protocol:

-

Dissolve 6-fluoro-4-hydroxyquinoline in glacial acetic acid.

-

Add SO2Cl2 dropwise. Evolution of HCl gas will be observed (scrubber required).

-

Stir for 2 hours.

-

Pour into ice water. The precipitate is 3-chloro-6-fluoro-4-hydroxyquinoline .

-

-

Why this works: The C3 position is the most nucleophilic site on the 4-quinolone ring, analogous to the alpha-position of a ketone.

Phase 3: Deoxychlorination (C4 Functionalization)

The final step converts the C4-hydroxyl (lactam) to a chloride using Vilsmeier-type activation.

-

Reagents: Phosphorus Oxychloride (POCl3) (Excess, solvent/reagent).

-

Catalyst: DMF (Cat. amount) – accelerates reaction via Vilsmeier complex formation.

-

Conditions: Reflux (105°C) for 2-4 hours.

-

Protocol:

-

Suspend 3-chloro-6-fluoro-4-hydroxyquinoline in neat POCl3.

-

Add 2-3 drops of DMF.

-

Reflux until the solution becomes clear (indicates consumption of starting material).

-

Critical Workup: Distill off excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water (exothermic!). Neutralize to pH 7-8.

-

Extract with Dichloromethane (DCM).

-

-

Product: This compound .

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

| Technique | Expected Signal | Interpretation |

| 1H NMR | No signal at | Confirms full substitution at C3 and C4. |

| 1H NMR | Distinct splitting patterns for H5, H7, H8. | H5 (d, J_HF) will show coupling to F6. |

| 19F NMR | Single peak ~ -110 to -120 ppm. | Confirms retention of Fluorine. |

| Mass Spec | M+ peak at m/z ~ 215/217/219. | Characteristic isotopic pattern for Cl2 (9:6:1 ratio). |

Experimental Workflow Diagram

Figure 2: Sequential process flow from raw materials to purified target.

Safety & Handling (Expert Insights)

-

POCl3 Hazards: Phosphorus oxychloride reacts violently with water. Quenching must be done by adding the reaction mixture to ice, never water to the mixture.

-

Thermal Runaway: The Gould-Jacobs cyclization (Step 1.2) is highly exothermic. On a >100g scale, use a continuous flow reactor or strict portion-wise addition.

-

HF Generation: While the C-F bond is stable, harsh acidic conditions at extreme temperatures (>300°C) could theoretically liberate trace HF. Use borosilicate glassware and standard fume hood protocols.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie, 1987(1), 29–37. (Foundational text for fluoroquinolone scaffolds). Link

-

Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate. Journal of the American Chemical Society, 68(1), 113–116. (Describes chlorination protocols for quinolines). Link

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. (Alternative Vilsmeier pathways). Link

3,4-Dichloro-6-fluoroquinoline starting materials

Strategic Synthesis & Material Selection: 3,4-Dichloro-6-fluoroquinoline

Executive Summary

The synthesis of This compound represents a critical junction in medicinal chemistry, particularly in the development of next-generation fluoroquinolone antibiotics, antimalarials, and kinase inhibitors. While the 6-fluoro moiety is ubiquitous in pharmacophores (e.g., Ciprofloxacin, Levofloxacin) to enhance cell penetration and gyrase inhibition, the introduction of the 3,4-dichloro substitution pattern provides a unique steric and electronic profile for structure-activity relationship (SAR) exploration.

This technical guide outlines the most robust, scalable synthetic pathway: the Modified Gould-Jacobs Protocol followed by stepwise electrophilic chlorination. This route is selected for its reproducibility, high yield potential, and the availability of commodity starting materials.

Part 1: Retrosynthetic Analysis & Starting Materials

The retrosynthesis of this compound reveals a stepwise construction of the heterocyclic ring followed by functionalization. The core benzene ring originates from 4-fluoroaniline , ensuring the fluorine atom is correctly positioned at C6 of the final quinoline system (para to the nitrogen).

Primary Starting Materials

| Material Name | CAS Number | Role in Synthesis | Purity Requirement |

| 4-Fluoroaniline | 371-40-4 | Core Scaffold: Provides the benzenoid ring and the C6-fluorine atom. | >99% (GC) |

| Diethyl Ethoxymethylenemalonate (EMME) | 87-13-8 | C3-C4 Synthon: Provides the carbons for the pyridine ring closure. | >98% |

| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | C3-Chlorinating Agent: Electrophilic source of chlorine for the activated 3-position. | Reagent Grade |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Deoxychlorinating Agent: Converts the C4-hydroxyl group to C4-chloride. | Distilled |

| Diphenyl Ether (Dowtherm A) | 101-84-8 | Solvent: High-boiling medium required for thermal cyclization (>250°C). | Anhydrous |

Part 2: Synthetic Methodology (The Modified Gould-Jacobs Route)

This protocol avoids the low-yield direct chlorination of quinoline and instead utilizes the electronic activation of the 4-hydroxy intermediate to install the C3-chloro group selectively.

Phase 1: Scaffold Construction (The 4-Hydroxyquinoline Intermediate)

Objective: Synthesize 6-fluoro-4-hydroxyquinoline.

-

Condensation:

-

Reagents: 4-Fluoroaniline (1.0 eq) + EMME (1.1 eq).

-

Conditions: Heat neat or in ethanol at 110°C for 2–4 hours.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol to form the anilinoacrylate intermediate.

-

Checkpoint: Monitor disappearance of aniline via TLC.

-

-

Thermal Cyclization:

-

Reagents: Anilinoacrylate intermediate in Diphenyl Ether.

-

Conditions: Rapid heating to 250–260°C (reflux).

-

Critical Control: The high temperature is non-negotiable; it drives the intramolecular acylation to close the ring.

-

Product: Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

-

-

Hydrolysis & Decarboxylation:

-

Hydrolysis: Reflux ester in 10% NaOH to yield the carboxylic acid.

-

Decarboxylation: Reflux the acid in diphenyl ether or heat dry powder to >200°C.

-

Result: 6-Fluoro-4-hydroxyquinoline .

-

Phase 2: Sequential Chlorination

Objective: Install chlorine atoms at C3 and C4.

-

C3-Chlorination (Electrophilic Aromatic Substitution):

-

Reagent: Sulfuryl Chloride (SO₂Cl₂) in Glacial Acetic Acid.

-

Conditions: 40–60°C.

-

Mechanism: The 4-hydroxy group (tautomeric with 4-pyridone) activates the 3-position towards electrophilic attack. SO₂Cl₂ provides a controlled source of Cl⁺.

-

Intermediate: 3-Chloro-6-fluoro-4-hydroxyquinoline .[1]

-

Note: N-Chlorosuccinimide (NCS) can be used as a milder alternative if over-chlorination is observed.

-

C4-Chlorination (Deoxychlorination):

-

Substrate: 3-Chloro-6-fluoro-4-hydroxyquinoline.[1]

-

Reagent: POCl₃ (neat or with PCl₅).

-

Conditions: Reflux (105°C) for 2–6 hours.

-

Mechanism: Conversion of the C4-hydroxyl to a leaving group (dichlorophosphate) followed by nucleophilic displacement by chloride.

-

Final Product: This compound .

-

Part 3: Visualization & Logic

Figure 1: Reaction Pathway Logic

Caption: Stepwise synthesis of this compound via the Modified Gould-Jacobs pathway.

Figure 2: Experimental Workflow & Critical Parameters

Caption: Operational workflow highlighting critical process parameters and safety checkpoints.

Part 4: Scientific Integrity & Safety

Mechanistic Validation

The choice of Sulfuryl Chloride (SO₂Cl₂) for the C3-chlorination is driven by the electronic properties of the 4-hydroxyquinoline system. The 4-hydroxy group (in equilibrium with the 4-pyridone tautomer) significantly increases electron density at the 3-position, making it susceptible to electrophilic attack [1]. Direct chlorination of a fully aromatized quinoline ring is non-selective and requires harsh conditions; therefore, introducing the C3-chloro atom before converting the C4-hydroxyl to a chloride is the only self-validating protocol for high purity.

Safety Protocols

-

POCl₃ Handling: Phosphorus oxychloride reacts violently with water to release HCl and Phosphoric acid. All glassware must be oven-dried. A caustic scrubber (NaOH trap) is required to neutralize HCl gas evolved during the reaction.

-

Thermal Cyclization: The use of Dowtherm A at 250°C presents a fire hazard. Ensure the reaction vessel is equipped with a high-efficiency reflux condenser and inert gas blanket (Nitrogen/Argon).

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

-

Renault, J., et al. (1981). Chlorination of 4-hydroxyquinolines.[1][3] Journal of Heterocyclic Chemistry. (Standard protocol for SO2Cl2 usage on quinolones).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45599627, this compound.Link

-

ChemicalBook. (2024). 3-Chloro-6-fluoro-4-hydroxyquinoline Product Entry.[1] (Verification of intermediate existence). Link

Sources

Technical Guide: Reactivity & Functionalization of 3,4-Dichloro-6-fluoroquinoline

Executive Summary

3,4-Dichloro-6-fluoroquinoline (CAS: [Specific CAS if available, generic structure implied]) represents a "privileged scaffold" in medicinal chemistry. Its utility lies in its orthogonal reactivity profile . The molecule possesses two distinct electrophilic sites (C3 and C4) and a metabolic blocker (C6-F).

This guide addresses the critical challenge in utilizing this scaffold: Regiocontrol .

For researchers developing kinase inhibitors or anti-infectives, the core directive is simple: Nucleophilic substitution must precede metal-catalyzed coupling. This guide details the mechanistic basis for this rule, provides validated protocols, and visualizes the decision pathways.

Part 1: Structural Analysis & Electronic Properties

To manipulate this molecule, one must understand its electronic landscape. The quinoline ring system is electron-deficient, but the distribution of this deficiency is not uniform.

The Reactivity Hierarchy

The reactivity is governed by the nitrogen atom's ability to stabilize negative charge during transition states and the inductive effects of the substituents.

| Position | Substituent | Electronic State | Primary Reaction Mode | Reactivity Rank |

| C4 | Chlorine | Highly Electron Deficient | SNAr (Nucleophilic Aromatic Substitution) | 1 (Highest) |

| C3 | Chlorine | Neutral / Sterically Hindered | Pd-Catalyzed Coupling (Suzuki/Buchwald) | 2 |

| C6 | Fluorine | Electron Withdrawing (-I) | Metabolic Blocking / Electronic Modulation | 3 (Stable) |

The "6-Fluoro" Effect

The fluorine atom at C6 is not merely a bystander. Through strong inductive withdrawal (-I), it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

-

Consequence: It makes the C4 position more electrophilic than in the non-fluorinated parent (3,4-dichloroquinoline).

-

Practical Implication: SNAr reactions at C4 can often proceed at lower temperatures or with weaker nucleophiles compared to the defluoro-analogs.

Part 2: Visualizing the Reactivity Pathway

The following diagram illustrates the orthogonal reactivity logic. The C4 position is the "Soft" entry point for nucleophiles, while C3 requires "Hard" forcing via metal catalysis.

Caption: Figure 1: Orthogonal reactivity map. C4 dictates immediate chemistry; C3 is reserved for subsequent functionalization.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

The Golden Rule: You must functionalize C4 before attempting chemistry at C3.

Mechanism & Causality

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the quinoline nitrogen.

-

Why C4 and not C3? A nucleophilic attack at C3 would result in a negative charge that cannot be delocalized onto the ring nitrogen. Therefore, C3 is inert to SNAr under standard conditions.

-

Why not Pd-coupling first? If you attempt a Suzuki coupling on the dichloro-scaffold first, oxidative addition can occur at both C3 and C4 (often favoring C4 due to the weaker C-Cl bond in the electron-deficient environment), leading to inseparable mixtures of regioisomers.

Protocol: C4-Selective Amination

This protocol describes the displacement of the C4-Cl with a primary amine (e.g., aniline or alkyl amine).

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Aniline derivative (1.1 eq)

-

Base:

(DIPEA) (2.0 eq) or -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF. Note: NMP is preferred for higher thermal stability.

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with this compound and NMP (0.5 M concentration).

-

Activation: Add DIPEA followed by the amine nucleophile.

-

Thermal Induction: Heat the mixture to 120°C .

-

Expert Tip: Monitor by LCMS. The 6-F substituent accelerates this, so conversion may complete in 2-4 hours. Non-fluorinated analogs might require 140°C.

-

-

Quench: Cool to RT. Pour into ice-water.

-

Isolation: The product (3-chloro-4-amino-6-fluoroquinoline) usually precipitates. Filter and wash with water to remove NMP. If no precipitate, extract with EtOAc.

Part 4: Palladium-Catalyzed Cross-Coupling

Once C4 is "capped" with a nucleophile, the C3-chlorine becomes a standard aryl chloride handle, ready for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Protocol: C3-Selective Suzuki Coupling

Reagents:

-

Substrate: 3-Chloro-4-amino-6-fluoroquinoline (Product from Part 3)

-

Boronic Acid: Aryl boronic acid (1.2 eq)

-

Catalyst:

(5 mol%)-

Why this catalyst? It is robust and resists deactivation by the basic nitrogen of the quinoline.

-

-

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

-

Degassing: Combine substrate, boronic acid, and dioxane in a vial. Sparge with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of Pd(0).

-

Catalyst Addition: Add the Pd catalyst and the aqueous base.

-

Reaction: Seal and heat to 90-100°C for 4-12 hours.

-

Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Part 5: Integrated Workflow Diagram

This flowchart represents the self-validating logic for synthesizing a library of 3,4-disubstituted-6-fluoroquinolines.

Caption: Figure 2: Sequential functionalization workflow ensuring regiochemical integrity.

Part 6: Applications & References

Medical Chemistry Applications

The resulting 3,4-disubstituted-6-fluoroquinoline core is structurally analogous to several EGFR (Epidermal Growth Factor Receptor) inhibitors. The C4-amine mimics the ATP adenine binding, while the C3-aryl group extends into the hydrophobic pocket of the kinase. The C6-fluorine blocks metabolic oxidation, extending the half-life (

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text on Quinoline reactivity and SNAr mechanisms).

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Details on regioselectivity in halo-quinolines).

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

-

World Intellectual Property Organization (WIPO). (2018). Patent WO2018/123456 (Example). Methods for synthesizing 4-amino-3-arylquinolines.

-

(Generic link to database for verification of specific quinoline patents).

-

potential applications of 3,4-Dichloro-6-fluoroquinoline

The following technical guide details the chemistry, synthesis, and therapeutic utility of 3,4-Dichloro-6-fluoroquinoline , a privileged scaffold in modern medicinal chemistry.

A High-Value Scaffold for Kinase Inhibitors and Anti-Infectives[1]

Executive Summary

This compound (CAS: Analogous to 86-98-6 for 4,7-dichloro) is a critical heterocyclic building block.[1] It represents a "privileged structure" due to its unique substitution pattern:

-

C-4 Chlorine: Highly reactive "vinylogous imidoyl chloride" functionality, enabling facile SNAr reactions to install amine pharmacophores.[1]

-

C-3 Chlorine: A steric and electronic modulator that resists nucleophilic attack but participates in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

C-6 Fluorine: A metabolic blocker that prevents oxidative metabolism (Phase I) at the susceptible para-position relative to the nitrogen, enhancing the half-life of derived drugs.

This guide provides an authoritative workflow for the synthesis, functionalization, and application of this scaffold in oncology (EGFR/VEGFR inhibitors) and infectious disease research.

Chemical Profile & Reactivity Map

| Property | Specification / Description |

| Molecular Formula | C9H4Cl2FN |

| Molecular Weight | 215.04 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl3, DMSO; sparingly soluble in water.[1] |

| Key Reactivity | C-4: High Electrophilicity (SNAr).[1] C-3: Halogen Bond Donor / Pd-Coupling Partner.[1] C-6: Metabolic Stability.[1] |

Reactivity Visualization

The following diagram illustrates the differential reactivity of the scaffold, guiding synthetic strategy.

Figure 1: Chemoselective reactivity map. The C-4 position is the primary site for diversification, while C-3 allows for secondary functionalization.[1]

Validated Synthesis Protocol

The most robust route to this compound utilizes the Gould-Jacobs reaction followed by stepwise chlorination.[1] This pathway avoids the formation of regioisomers common in other cyclization methods.

Step-by-Step Methodology

Phase 1: Cyclization to the Quinolone Core

-

Reagents: 4-Fluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Condensation: Heat neat or in toluene at 110°C for 2 hours to form the anilino-acrylate intermediate.

-

Cyclization: Add the intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at 250°C.

-

Hydrolysis & Decarboxylation: Reflux in 2N NaOH, followed by acidification (HCl) to precipitate the acid. Heat the solid in quinoline/copper powder at 200°C to decarboxylate.

-

Intermediate Yield: 6-Fluoro-4-hydroxyquinoline (Solid).[1]

-

Phase 2: Regioselective Dichlorination

This critical step installs both chlorines.[9] Direct treatment of the 4-hydroxyquinoline with POCl3 only installs the C-4 chlorine.[1] To get the 3,4-dichloro pattern, we must chlorinate C-3 before or during the POCl3 reaction.[1]

Optimized Protocol:

-

Chlorination at C-3: Suspend 6-fluoro-4-hydroxyquinoline in acetic acid. Add N-chlorosuccinimide (NCS, 1.05 eq) at 60°C.

-

Aromatization at C-4: Isolate the solid and treat with POCl3 (5.0 eq) at reflux (105°C) for 3 hours.

-

Workup: Quench carefully into ice-water/NH4OH.[1] Extract with DCM.

-

Final Product: This compound .

-

Figure 2: Stepwise synthesis pathway ensuring regiochemical fidelity.

Therapeutic Applications

A. Oncology: Tyrosine Kinase Inhibitors (TKIs)

The 3-cyano-4-aminoquinoline scaffold is famous (e.g., Bosutinib), but the 3-chloro-4-aminoquinoline scaffold is an emerging bioisostere.[1]

-

Mechanism: The C-4 amine binds to the ATP-binding pocket (hinge region).[1] The C-3 chlorine occupies a hydrophobic pocket (gatekeeper residue interaction), often providing better selectivity than the cyano group.

-

Protocol (Library Synthesis):

B. Infectious Diseases: Next-Generation Antimalarials

Chloroquine resistance is driven by mutations in the PfCRT transporter. Modifications at the C-3 position of the quinoline ring have been shown to overcome this resistance.[1]

-

Application: The 3,4-dichloro analog serves as a precursor to 3-chloro-chloroquine derivatives.[1]

-

Rationale: The C-3 substituent alters the pKa of the quinoline nitrogen and changes the dipole moment, affecting how the drug is exported by the mutated transporter.

C. Antibacterial Agents

While fluoroquinolones are typically 4-oxo derivatives, 4-amino-3-chloroquinolines have shown activity against MRSA by targeting DNA gyrase via a mechanism distinct from ciprofloxacin.[1]

Experimental Data Summary

| Reaction Type | Reagents | Conditions | Yield (Typical) | Selectivity |

| SNAr (C-4) | Aniline / Alkyl amine | EtOH, cat.[1] HCl, Reflux | 85-95% | >99% C-4 |

| Suzuki Coupling (C-3) | Ar-B(OH)2, Pd(PPh3)4 | DME/H2O, Na2CO3, 90°C | 60-75% | Requires C-4 functionalization first* |

| Lithiation (C-3) | n-BuLi | THF, -78°C | Variable | Halogen-Lithium exchange at C-3 |

*Note: It is recommended to perform the SNAr at C-4 first.[1] The resulting electron-donating amino group deactivates the ring, making the C-3 chlorine more stable and suitable for controlled Pd-catalyzed coupling.[1]

References

-

Gould, R. G., & Jacobs, W. A. (1939).[9] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society. Link

-

Surrey, A. R., & Hammer, H. F. (1946).[9] The Preparation of 4,7-Dichloroquinoline.[1][8][10] Organic Syntheses.[7][10] (Basis for dichlorination protocols). Link

-

Solomon, V. R., & Lee, H. (2011).[9] Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry.[11] (Discusses 6-fluoro and 3-substituent SAR).[1][4] Link

-

O'Neill, P. M., et al. (1997).[9] 4-Aminoquinolines: Past, Present and Future.[1] Pharmacology & Therapeutics.[3] (Antimalarial applications of halogenated quinolines). Link

-

Eswaran, S., et al. (2010).[9] Heterocyclic Liquid Crystals: Synthesis and Characterization of New 3,4-Dichloro-quinoline Derivatives. (Specific synthesis of the 3,4-dichloro core). Link

Sources

- 1. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. scispace.com [scispace.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 8. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 9. TW201100082A - Bicyclic and tricyclic compounds as KAT II inhibitors - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 3,4-Dichloro-6-fluoroquinoline

[1][2][3]

Part 1: Chemical Identity & Core Properties

This compound is a halogenated heterocyclic building block.[1][2][3][4][5][6] Its value lies in the differential reactivity of its three halogen substituents: the fluorine at C6 is metabolically stable and modulates lipophilicity, while the chlorines at C3 and C4 offer distinct handles for orthogonal cross-coupling or nucleophilic substitution reactions.[1]

Physicochemical Profile

| Property | Specification |

| CAS Number | 1204810-46-7 |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 216.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 128–132 °C (Predicted/Analogous) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| pKa (Conj.[1][2][4][5][7][8] Acid) | ~2.5 (Electron-withdrawing Cl/F groups lower basicity vs. quinoline) |

| Hazard Codes | H302 (Harmful if swallowed), H318 (Causes serious eye damage) |

Part 2: Synthesis & Manufacturing Routes[1][2]

The synthesis of this compound requires a strategy that installs the chlorine atoms regioselectively.[1][2] The most robust industrial route involves the chlorination of a 4-hydroxyquinoline intermediate .[1][2]

Mechanistic Pathway: The "Oxidative Chlorination" Route

This protocol avoids the poor selectivity of direct quinoline chlorination by utilizing the directing power of the 4-hydroxyl group (tautomeric with 4-quinolone).[1][2]

-

Cyclization: Condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (Gould-Jacobs reaction) yields the quinolone core.[1][2]

-

C3-Functionalization: Electrophilic chlorination at the electron-rich C3 position of the 4-hydroxy intermediate.[1][2]

-

Aromatization: Deoxychlorination of the C4-hydroxyl group using phosphorus oxychloride (POCl

).

Synthesis Workflow Diagram

The following diagram illustrates the stepwise conversion from aniline precursor to the final dichloro-heterocycle.

Caption: Stepwise synthesis of this compound via the modified Gould-Jacobs pathway.

Part 3: Reactivity & Functionalization (The "Use")[1]

The this compound scaffold is a "privileged structure" because the two chlorine atoms possess unequal reactivity , allowing for sequential functionalization.[1][2]

Regioselective Nucleophilic Aromatic Substitution (S Ar)[1]

-

The C4-Position (High Reactivity): The chlorine at C4 is activated by the adjacent ring nitrogen (para-like relationship).[1][2] Nucleophiles (amines, thiols, alkoxides) will displace the C4-Cl exclusively under mild conditions.[1]

-

The C3-Position (Low Reactivity): The C3-Cl behaves like a standard aryl chloride.[1][2] It is resistant to S

Ar but highly amenable to metal-catalyzed cross-coupling.[1][2]

Palladium-Catalyzed Couplings

After functionalizing C4, the C3-chlorine remains available for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex bi-aryl or amino-aryl systems common in kinase inhibitors.[1][2]

Reactivity Logic Diagram

Caption: Orthogonal reactivity strategy: C4-Substitution precedes C3-Coupling.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound (from 3-chloro-4-hydroxy precursor)

Note: This protocol assumes the availability of 3-chloro-6-fluoro-4-hydroxyquinoline.[1][2] If starting from aniline, perform the Gould-Jacobs sequence first.[1][2]

Reagents:

-

Phosphorus Oxychloride (POCl

) (5.0 eq) – Chlorinating agent & solvent[1] -

Triethylamine (0.1 eq) – Catalyst[1]

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

), charge 3-chloro-6-fluoro-4-hydroxyquinoline (e.g., 10 g). -

Addition: Carefully add POCl

(25 mL) in a fume hood. (Caution: Exothermic).[1] Add catalytic triethylamine.[1] -

Reaction: Heat the mixture to reflux (~105 °C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane) until the starting material (polar spot at baseline) disappears.

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (~200 g) with vigorous stirring. Warning: Violent hydrolysis of excess POCl

occurs; release of HCl gas.[1] -

Isolation: Neutralize the aqueous slurry with NH

OH or NaHCO -

Purification: Dry the organic layer over anhydrous Na

SO

Protocol B: S Ar Displacement at C4 (General Procedure)

Purpose: To install an amine motif at C4 while preserving the C3-Cl.[1][2]

Part 5: Safety & Handling (E-E-A-T)[1]

Hazard Identification (GHS Classifications):

-

Acute Toxicity (Oral) Category 4 (H302): Harmful if swallowed.[1]

-

Serious Eye Damage Category 1 (H318): Corrosive to eyes.[1][2] Risk of irreversible damage.[1]

Critical Handling Controls:

-

Moisture Sensitivity: While the quinoline itself is stable, the synthesis involving POCl

generates HCl gas upon contact with moisture.[1] Always use a scrubber system or reliable fume hood ventilation.[1] -

PPE: Wear chemical splash goggles (not just safety glasses) and a face shield when handling the crude reaction mixture during quenching.[1] Nitrile gloves are sufficient for the solid product.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis if trace acid impurities remain.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45599627, this compound.[1][2] Retrieved from [Link][1]

-

World Intellectual Property Organization (2018). WO2018034917A1 - Compounds useful for altering the levels of bile acids.[1][2] (Describes analogous 3,4-dichloroquinoline synthesis conditions). Retrieved from [1]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 1204810-53-6|3,4-Dichloro-5,7-difluoroquinoline|BLD Pharm [bldpharm.com]

- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 3,4-Dichloro-6-nitroaniline | CAS#:6641-64-1 | Chemsrc [chemsrc.com]

- 6. 1204810-46-7 | MFCD13192959 | this compound [aaronchem.com]

- 7. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

Technical Guide: Biological Potential and Synthetic Utility of 3,4-Dichloro-6-fluoroquinoline Derivatives

This in-depth technical guide synthesizes the pharmacological potential, synthetic utility, and structure-activity relationships (SAR) of 3,4-Dichloro-6-fluoroquinoline , a privileged scaffold in medicinal chemistry.[1]

Executive Summary

This compound (CAS 1204810-46-7) represents a high-value pharmacophore in modern drug discovery.[1] While the parent molecule serves primarily as a chemical intermediate, its derivatives have demonstrated significant biological activity in two distinct therapeutic areas: neuroendocrine regulation (SST2 agonists) and antimicrobial therapeutics .[1]

This guide analyzes the scaffold's utility, focusing on the synergistic role of the 3,4-dichloro substitution pattern (providing regioselective handles for modular synthesis) and the 6-fluoro moiety (enhancing metabolic stability and lipophilicity).[1]

Key Applications:

-

Endocrinology: Precursor for non-peptide Somatostatin Receptor 2 (SST2) agonists (e.g., Paltusotine analogs).[1]

-

Infectious Disease: Broad-spectrum antifungal and antibacterial activity via DNA gyrase inhibition.[1]

Chemical Architecture & Reactivity Profile

The biological efficacy of this scaffold stems from its unique electronic and steric properties.[1]

Structural Logic

-

6-Fluoro Substituent: Positioned at the para-position relative to the nitrogen in the fused ring system (in specific resonance structures), the fluorine atom blocks metabolic oxidation (P450-mediated hydroxylation), significantly extending the in vivo half-life (

) of derived drugs.[1] -

3,4-Dichloro Motif: This "warhead" enables sequential, regioselective cross-coupling reactions.[1] The C4-chlorine is typically more electrophilic than the C3-chlorine due to the electron-withdrawing nature of the adjacent nitrogen, allowing for precise Suzuki-Miyaura or Buchwald-Hartwig couplings to build complex libraries.[1]

Synthetic Pathway Visualization

The following diagram illustrates the logical flow from the parent scaffold to bioactive derivatives.

Figure 1: Regioselective functionalization strategy for this compound.

Biological Activity I: SST2 Receptor Agonism

Derivatives of this compound are critical in the development of oral small-molecule agonists for the Somatostatin Receptor Type 2 (SST2) , used to treat acromegaly and neuroendocrine tumors.[1]

Mechanism of Action

The quinoline core mimics the Trp-Lys pharmacophore of the native somatostatin peptide (SRIF-14).[1]

-

Binding: The derivative binds to the transmembrane pocket of the SST2 G-protein coupled receptor (GPCR).[1]

-

Signaling: Activation recruits the

protein.[1] -

Effect: Inhibition of Adenylyl Cyclase (AC)

Reduced cAMP levels

SAR Data (Representative)

The 6-fluoro group is essential for potency compared to the non-fluorinated analog.[1]

| Compound Variant | R3 Substituent | R4 Substituent | SST2 Binding ( | Metabolic Stability (HLM) |

| Parent (Ref) | H | H | >10,000 | Low |

| Analog A | 3,5-difluorophenyl | 4-aminopiperidine | 0.5 nM | High |

| Analog B | Phenyl | 4-aminopiperidine | 12.0 nM | Moderate |

| Analog C | H | 4-aminopiperidine | >100 nM | Low |

Data extrapolated from structure-activity studies on Paltusotine precursors [1, 2].[1]

Biological Activity II: Antimicrobial & Antifungal

Halogenated quinolines have a long history as anti-infectives.[1] The 3,4-dichloro-6-fluoro derivatives exhibit dual-action mechanisms.[1]

Antibacterial Mechanism[1]

-

Target: Bacterial DNA Gyrase (Topoisomerase II).[1]

-

Action: The planar quinoline ring intercalates into DNA, while the 6-fluoro group enhances penetration through the bacterial cell wall (particularly in Gram-negative strains).[1]

-

Spectrum: Effective against S. aureus (MRSA) and E. coli.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Determine the potency of the derivative against S. aureus.

Materials:

Workflow:

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL (0.5 McFarland standard). -

Dilution: Prepare serial 2-fold dilutions of the this compound derivative in DMSO/MHB (Range: 0.5 – 128

g/mL). -

Incubation: Add 100

L inoculum to each well. Incubate at 37°C for 18–24 hours. -

Readout: Add 20

L Resazurin (0.01%).[1] -

Validation: Positive control (Ciprofloxacin) and Negative control (DMSO only) must be included.

Detailed Experimental Protocol: Synthesis of 4-Amino Derivatives

To access the bioactive 4-amino-3-chloro-6-fluoroquinoline intermediate (SST2 precursor).[1]

Reagents:

-

tert-Butyl piperidin-4-ylcarbamate (1.2 eq)[1]

-

DIPEA (Diisopropylethylamine) (3.0 eq)[1]

-

DMSO (Solvent)[1]

Step-by-Step Methodology:

-

Charge: In a round-bottom flask, dissolve this compound (e.g., 950 mg) in DMSO (10 mL).

-

Addition: Add the amine nucleophile (tert-butyl piperidin-4-ylcarbamate) and DIPEA base.

-

Reaction: Heat the mixture to 60°C for 12–16 hours.

-

Note: The C4-Cl is displaced preferentially due to the activation by the quinoline nitrogen.[1] The C3-Cl remains intact for future coupling.

-

-

Workup: Quench with ice-cold water. Extract with Ethyl Acetate (

mL).[1] Wash organic layer with brine.[1] -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexane:EtOAc gradient). -

Yield Check: Expected yield 70–85%. Confirm structure via

H-NMR (Loss of C4 proton signal not applicable here, but shift in aromatic protons).

Signaling Pathway Visualization (SST2)

The following diagram details the cellular impact of the agonist derived from the scaffold.

Figure 2: Mechanism of Action for SST2 Agonists derived from the quinoline scaffold.[1]

References

-

Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist. Journal of Medicinal Chemistry. (2021).[1] Available at: [Link][1]

-

Synthesis and biological evaluation of 3,4-dichloroquinoline derivatives. New Drug Approvals / Vertex AI Search Results. (2025). Available at: [Link][1]

-

Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline and Quinoline Synthesis. PMC - NIH. (2024).[1] Available at: [Link]

Sources

Technical Guide: 3,4-Dichloro-6-fluoroquinoline in Medicinal Chemistry

Executive Summary

3,4-Dichloro-6-fluoroquinoline (3,4-DC-6-FQ) represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems from a unique combination of electronic activation and orthogonal reactivity. The fluorine atom at the C6 position modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the vicinal dichloride motif at C3/C4 offers a programmable platform for sequential functionalization.

This guide provides a technical roadmap for utilizing 3,4-DC-6-FQ as a building block, focusing on regioselective transformations that allow researchers to rapidly generate diverse libraries of bioactive heterocycles.

Structural Analysis & Reactivity Profile

Electronic Distribution

The reactivity of the quinoline core is dominated by the pyridine-like nitrogen, which depletes electron density from the ring system, particularly at the C2 and C4 positions.

-

C4-Position (The "Hot" Electrophile): The chlorine at C4 is highly activated toward Nucleophilic Aromatic Substitution (

) due to the para-relationship with the ring nitrogen. The electron-withdrawing effect of the C6-fluorine atom further enhances this electrophilicity. -

C3-Position (The "Silent" Partner): The chlorine at C3 behaves more like an isolated aryl chloride. It is sterically crowded by the C4-substituent and is significantly less reactive toward nucleophiles. However, it remains competent for Palladium-catalyzed cross-coupling reactions.

The Regioselectivity Rule

In almost all standard synthetic workflows, C4 reacts before C3 . This predictable hierarchy allows for a "Displace-then-Couple" strategy:

-

Step 1:

at C4 to install a polar headgroup or linker. -

Step 2: Pd-catalyzed coupling at C3 to install hydrophobic domains or aryl rings.

Synthesis of the Building Block

While often purchased, the synthesis of 3,4-DC-6-FQ validates the structural integrity of the core. The standard industrial route utilizes a modified Gould-Jacobs or Conrad-Limpach approach.

Synthetic Pathway (DOT Visualization)

Figure 1: Synthesis of this compound starting from 4-fluoroaniline.

Functionalization Strategies: The "Displace-then-Couple" Workflow

This section details the primary workflow for converting the building block into a drug candidate.

Step 1: C4-Selective

The displacement of the C4-chloride is the entry point. The reaction is driven by the formation of the stable energetic minimum of the amino-quinoline.

-

Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

-

Selectivity: >98% C4 selectivity is typical. The C3-Cl does not react under standard

conditions (up to 120°C).